

Carpinontriol B: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

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Compound of Interest		
Compound Name:	Carpinontriol B	
Cat. No.:	B15591623	Get Quote

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Abstract

Carpinontriol B, a cyclic diarylheptanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. Quantitative data from existing literature is systematically presented, alongside detailed experimental protocols for its isolation and characterization. Furthermore, this document includes a visual representation of a generalized experimental workflow for the isolation of **Carpinontriol B**, designed to aid researchers in their investigative efforts.

Natural Sources and Distribution

Carpinontriol B is a secondary metabolite found predominantly within the plant family Betulaceae. Its presence has been confirmed in several species, indicating a specific but noteworthy distribution within this botanical family.

Confirmed Natural Sources

Carpinontriol B has been isolated and identified from the following plant species:



- Carpinus betulus(European Hornbeam): This species is a significant source of Carpinontriol
 B, where it is found in the bark.
- Carpinus cordata(Heartleaf Hornbeam): The stems of this plant have been shown to contain
 Carpinontriol B.[1][2]
- Corylus avellana(Common Hazel): Various parts of the hazelnut tree produce Carpinontriol
 B, including the flowers, green leafy involucres, and shells.
- Corylus maxima(Filbert): This species is another confirmed source of Carpinontriol B.

The distribution of **Carpinontriol B** within these plants is not uniform, with concentrations varying between different tissues. This localization suggests specific biosynthetic and storage mechanisms within the plant.

Quantitative Distribution

The concentration of **Carpinontriol B** in its natural sources is a critical factor for isolation and potential therapeutic applications. While comprehensive quantitative data across all sources is not yet available in the literature, some studies provide valuable insights.

Plant Source	Plant Part	Compound	Quantity	Notes	Reference
Carpinus betulus	Bark	Carpinontriol B (Compound 154)	1.5 mg	Isolated from an unspecified amount of plant material.	[3]

Further research is required to establish the precise concentrations of **Carpinontriol B** in various tissues of Carpinus and Corylus species to facilitate targeted harvesting and extraction.

Biosynthesis



The biosynthetic pathway specific to **Carpinontriol B** has not been fully elucidated. However, it is understood that as a meta,meta-bridged biphenyl diarylheptanoid, its biosynthesis originates from linear diarylheptanoids.[4] The general biosynthetic route for diarylheptanoids is believed to involve the condensation of intermediates from the shikimate and acetate-malonate pathways. The cyclization to form the characteristic biphenyl bridge of **Carpinontriol B** is a key enzymatic step that warrants further investigation.

Experimental Protocols

The isolation and characterization of **Carpinontriol B** require a combination of chromatographic and spectroscopic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

Extraction and Preliminary Fractionation

- Plant Material Preparation: Air-dry the collected plant material (e.g., Carpinus betulus bark) at room temperature and grind it into a fine powder.
- Solvent Extraction:
 - Perform exhaustive extraction of the powdered plant material with a suitable organic solvent. Chloroform and ethanol have been effectively used.
 - Extraction can be carried out at room temperature with agitation or using techniques such as ultrasonication to enhance efficiency.
 - Combine the solvent extracts and evaporate under reduced pressure to obtain a crude extract.
- Solvent Partitioning (Optional): The crude extract can be further fractionated by partitioning between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

Chromatographic Purification

A multi-step chromatographic approach is typically necessary to isolate **Carpinontriol B** to a high degree of purity.



- Reversed-Phase Flash Chromatography:
 - Subject the crude extract or a semi-purified fraction to reversed-phase flash chromatography.
 - Stationary Phase: C18-functionalized silica gel.
 - Mobile Phase: A gradient of methanol and water is commonly employed. The gradient is progressively increased in methanol concentration to elute compounds of increasing hydrophobicity.
 - Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Carpinontriol B.
- High-Performance Liquid Chromatography (HPLC):
 - Pool the fractions enriched with Carpinontriol B and subject them to preparative or semipreparative HPLC for final purification.
 - Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 150 x 3.0 mm i.d., 3.5 μm)
 is suitable.[3]
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is often used. A typical gradient might be:
 - 10-60% acetonitrile over 3.5 minutes.
 - 60-100% acetonitrile from 3.5 to 4.0 minutes.
 - Hold at 100% acetonitrile for 0.5 minutes.
 - Return to 10% acetonitrile from 4.5 to 7.0 minutes.[3]
 - Detection: Diode Array Detector (DAD) monitoring at a wavelength of approximately 280 nm.
 - Collect the peak corresponding to Carpinontriol B.



Structure Elucidation and Characterization

The definitive identification of **Carpinontriol B** is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

- Mass Spectrometry (MS):
 - Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source, often coupled with an Orbitrap mass analyzer.
 - Analysis: Determine the accurate mass of the molecular ion ([M-H]⁻ in negative mode) to confirm the elemental composition (C₁₉H₂₀O₆).
 - Tandem MS (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d6).
 - Experiments: A suite of 1D and 2D NMR experiments is required for complete structural assignment:
 - ¹H NMR: To determine the number and chemical environment of protons.
 - ¹³C NMR: To identify the number of carbon atoms and their hybridization.
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.



 NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the elucidation of the relative stereochemistry.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and characterization of **Carpinontriol B** from a natural source.



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Figure 1. Generalized workflow for the isolation of Carpinontriol B.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources, distribution, and analysis of **Carpinontriol B**. While significant progress has been made in identifying its plant origins and developing isolation protocols, further research is needed to quantify its abundance in different species and tissues and to fully elucidate its biosynthetic pathway. The detailed methodologies and workflow presented herein provide a solid foundation for researchers to advance the study of this promising natural product.

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